molecular formula C4H16N8O7S B3182813 N-Guanylurea sulfate salt hydrate CAS No. 207300-86-5

N-Guanylurea sulfate salt hydrate

Cat. No. B3182813
CAS RN: 207300-86-5
M. Wt: 320.29 g/mol
InChI Key: DZDHHDIWWOAIGP-UHFFFAOYSA-N
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Description

N-Guanylurea sulfate salt hydrate is a chemical compound used in various chemical synthesis studies . It has a linear formula of [H2NC(=NH)NHCONH2]2·H2SO4 · xH2O .


Molecular Structure Analysis

The molecular formula of this compound is C2H10N4O6S . It is a complex structure that builds up an array of mutually linked chains of cations and anions, with the crystal packing being largely controlled by an extensive hydrogen bonding network .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the available sources, it is known to be used in chemical synthesis studies .


Physical And Chemical Properties Analysis

This compound is a solid substance . It has a molecular weight of 218.19 g/mol . The melting point is 199 °C (dec.) (lit.) .

Scientific Research Applications

Crystal Structure Analysis

  • Crystal Structure of Guanylurea Sulfate Hydrate : This research provides insights into the crystal structure of guanylurea sulfate hydrate, emphasizing its extensive hydrogen bonding network. Such structural studies are crucial for understanding the material's properties and potential applications in various scientific fields (Lotsch & Schnick, 2005).

Energetic Materials and Propellants

  • Low Energy Monopropellants Based on the Guanylurea Cation : This study explores the reaction of guanylurea with different acids to form energetic salts, potentially classifying them as new insensitive low-energy monopropellants. These findings are significant for the development of environmentally friendly propellants (Klapötke & Sabaté, 2010).

  • Synthesis and Properties of N-guanylurea Dinitramide : This research focuses on the synthesis of N-guanylurea dinitramide (GUDN), highlighting its properties like low sensitivity, good thermal stability, and potential applications in propellants and explosives (Peng, 2006).

Environmental Applications

  • Joint Photomicrobial Process for Degradation of Insensitive Munition N-guanylurea-dinitramide (FOX-12) : This study demonstrates the effective degradation of FOX-12 through a joint photomicrobial process, implying its potential for mitigating environmental contamination from insensitive explosives (Perreault et al., 2013).

Material Science

  • Thermal Conversion of Guanylurea Dicyanamide into Graphitic Carbon Nitride : The conversion of guanylurea dicyanamide into graphitic carbon nitride is explored, which could have implications in material science, particularly for creating new carbon-based materials (Lotsch & Schnick, 2005).

  • Vibrational Spectroscopic and Crystallographic Study of Novel Guanylurea Salts : This research provides a detailed analysis of guanylurea salts, their vibrational spectroscopic characteristics, and crystal structures, which are vital for the development of new materials (Matulková et al., 2017).

Safety and Hazards

N-Guanylurea sulfate salt hydrate is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (STOT SE 3) . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and to handle in accordance with good industrial hygiene and safety practice .

properties

IUPAC Name

diaminomethylideneurea;sulfuric acid;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C2H6N4O.H2O4S.H2O/c2*3-1(4)6-2(5)7;1-5(2,3)4;/h2*(H6,3,4,5,6,7);(H2,1,2,3,4);1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZDHHDIWWOAIGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=NC(=O)N)(N)N.C(=NC(=O)N)(N)N.O.OS(=O)(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H16N8O7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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